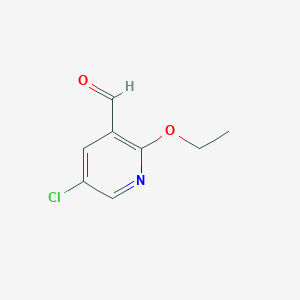

5-Chloro-2-ethoxy-pyridine-3-carbaldehyde

Description

Contextual Significance of Halogenated Pyridine (B92270) Derivatives in Contemporary Organic Synthesis

Halogenated pyridines are crucial building blocks in modern organic chemistry. The presence of a halogen atom on the pyridine ring provides a reactive handle for a variety of synthetic transformations, most notably cross-coupling reactions such as the Suzuki, Stille, and Buchwald-Hartwig reactions. beilstein-journals.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision, enabling the construction of complex molecular frameworks.

The position and nature of the halogen substituent significantly influence the reactivity of the pyridine ring. Electron-deficient pyridines, often resulting from halogenation, can be challenging to functionalize further using traditional electrophilic aromatic substitution methods. sigmaaldrich.com Consequently, synthetic chemists have developed sophisticated strategies to achieve selective functionalization of these important heterocyclic systems. sigmaaldrich.comgoogle.com The introduction of a chlorine atom, as seen in 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde, is a common strategy to create a site for further molecular elaboration.

Strategic Role of Aldehyde Functionality in Heterocyclic Compound Design and Reactivity

The aldehyde functional group (-CHO) is one of the most versatile in organic chemistry. mdpi.comresearchgate.net Its electrophilic carbon atom readily undergoes nucleophilic attack, making it a key participant in a wide range of chemical reactions. researchgate.net When attached to a heterocyclic ring system like pyridine, the aldehyde group serves as a versatile anchor for building molecular complexity.

Common reactions involving the aldehyde group include:

Oxidation: Aldehydes can be easily oxidized to carboxylic acids.

Reduction: Reduction of aldehydes yields primary alcohols.

Nucleophilic Addition: Aldehydes react with a variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents), cyanides, and amines, to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Condensation Reactions: Aldehydes are key components in condensation reactions such as the Wittig reaction, aldol (B89426) condensation, and the formation of imines (Schiff bases). researchgate.net

The strategic placement of an aldehyde group on a halogenated pyridine ring, as in the title compound, creates a molecule with two distinct and orthogonally reactive sites, allowing for sequential and controlled synthetic modifications.

Overview of this compound as a Versatile Synthetic Intermediate

This compound is a bifunctional organic molecule that combines the key features of a halogenated pyridine and an aromatic aldehyde. Its structure, featuring a pyridine ring substituted with a chlorine atom at the 5-position, an ethoxy group at the 2-position, and a carbaldehyde group at the 3-position, makes it a valuable intermediate in the synthesis of more complex heterocyclic compounds.

The synthesis of related 2-alkoxy-5-halopyridine-3-carboxaldehydes can be challenging. One potential route to such compounds is the Vilsmeier-Haack reaction, which is a method for formylating electron-rich aromatic and heterocyclic rings. google.comresearchgate.net However, the success of this reaction is highly dependent on the specific substrate and reaction conditions. Alternative multi-step synthetic sequences, often starting from readily available pyridine derivatives, are also employed. google.comgoogle.com For instance, processes involving the transformation of a dichloromethyl group or the formylation of a pre-functionalized pyridine ring have been described for analogous compounds. google.comgoogle.com

The utility of this compound lies in its potential for selective, stepwise reactions. The aldehyde group can be transformed through various condensation and addition reactions, while the chloro substituent provides a site for cross-coupling reactions to introduce new aryl, alkyl, or other functional groups. The ethoxy group at the 2-position also influences the electronic properties of the pyridine ring.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-ethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8-6(5-11)3-7(9)4-10-8/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNGGXRHVRFDLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 5 Chloro 2 Ethoxy Pyridine 3 Carbaldehyde

Regioselective Functionalization Approaches to the Pyridine (B92270) Core

The intrinsic electronic properties of the pyridine ring, characterized by its electron-deficient nature, present challenges for direct and selective functionalization. rsc.orgnih.gov Overcoming these challenges requires sophisticated synthetic maneuvers to achieve the desired substitution pattern, as seen in 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde.

Directed Halogenation at the 5-Position

The introduction of a chlorine atom at the 5-position of the pyridine ring is a key step. Direct electrophilic halogenation of pyridine is often difficult and requires harsh conditions, such as the use of elemental halides with strong acids at high temperatures, which can lead to a mixture of regioisomers. chemrxiv.orgdavuniversity.org To achieve regioselectivity, directed halogenation methods are often employed. These strategies can involve the use of pre-existing functional groups on the pyridine ring to guide the incoming halogen to the desired position.

One approach involves the use of specifically designed phosphine (B1218219) reagents that can be selectively installed at a particular position on the pyridine ring and subsequently displaced by a halide nucleophile. nih.govchemrxiv.org Another strategy utilizes the temporary conversion of the pyridine into a more reactive intermediate, such as a Zincke imine, which can then undergo regioselective halogenation. chemrxiv.orgnih.govmountainscholar.org While these methods provide greater control, the specific application to a 2-ethoxy-3-formylpyridine core would require careful optimization of reaction conditions to ensure compatibility with the existing functional groups.

A plausible synthetic route to a related compound, 5-chloro-2,3-dihydroxypyridine, starts with 2-amino-5-chloropyridine, suggesting that a chloro-substituted pyridine can be a viable starting material for further functionalization. google.com

| Reagent/Method | Position Selectivity | Conditions | Remarks |

| Elemental Halides (e.g., Cl2, Br2) with Lewis/Brønsted Acids | Primarily 3-position | High temperatures | Often results in mixtures of isomers and requires harsh conditions. chemrxiv.orgdavuniversity.org |

| Heterocyclic Phosphonium Salts | 4-position | Displacement with halide nucleophiles | Offers high regioselectivity for the 4-position. nih.govchemrxiv.org |

| Zincke Imine Intermediates | 3-position | Ring-opening, halogenation, ring-closing | Allows for mild, regioselective halogenation at the 3-position. chemrxiv.orgnih.govmountainscholar.org |

Controlled Ethoxylation at the 2-Position

The introduction of an ethoxy group at the 2-position of the pyridine ring can be achieved through nucleophilic aromatic substitution (SNAr) on a suitable precursor, typically a 2-halopyridine. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the 2- and 4-positions. Therefore, reacting a 2,5-dichloropyridine (B42133) derivative with sodium ethoxide would be a standard method for introducing the ethoxy group at the 2-position.

Alternatively, enzymatic hydroxylation has been shown to be a highly regioselective method for introducing a hydroxyl group at the C2 position of pyridine carboxylic acids, which could then be converted to the corresponding ethoxy group. nih.gov While this biocatalytic approach offers high selectivity, its applicability would depend on the substrate specificity of the enzyme.

Selective Formylation at the 3-Position: Vilsmeier-Haack and Alternative Methods

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.org The reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group. wikipedia.orgyoutube.com For pyridine derivatives, the success and regioselectivity of the Vilsmeier-Haack reaction are highly dependent on the electronic nature of the pyridine ring. The presence of electron-donating groups enhances the reactivity of the ring towards electrophilic substitution.

In the context of synthesizing this compound, the Vilsmeier-Haack reaction could potentially be applied to a 5-chloro-2-ethoxypyridine (B3034778) precursor. The ethoxy group at the 2-position would act as an activating group, directing the formylation to the adjacent 3-position. The reaction of various heterocyclic compounds with the Vilsmeier-Haack reagent has been shown to yield formylated products. researchgate.nettandfonline.com For instance, the reaction of 3H-indoles with the Vilsmeier-Haack reagent can furnish aminomethylene malonaldehydes in excellent yields. researchgate.net

A patent describes the synthesis of 2-halogenopyridinealdehydes through the reaction of cyanoolefins, aminocarbonylolefins, or hydroxyiminoolefins with a Vilsmeier reagent, highlighting the versatility of this reaction in preparing pyridine aldehydes. google.com Another study reports the synthesis of 3-formyl-6-azaindoles via the Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines, demonstrating its utility in constructing complex heterocyclic systems. chemrxiv.org

| Formylation Method | Reagents | Substrate Requirement | Key Features |

| Vilsmeier-Haack Reaction | DMF, POCl3 | Electron-rich aromatic or heteroaromatic ring | Widely applicable, good for introducing formyl groups. wikipedia.orgyoutube.com |

| Alternative Methods | Various | Dependent on the specific method | Can offer different selectivities or milder conditions. |

Multi-Component and Cascade Reaction Pathways

One-Pot Synthesis Protocols for Enhanced Efficiency

One-pot syntheses of polysubstituted pyridines often rely on the condensation of various building blocks. core.ac.uk The Hantzsch pyridine synthesis, a classic MCR, involves the reaction of an aldehyde, a β-ketoester, and a nitrogen source to form a dihydropyridine, which is then oxidized to the corresponding pyridine. wikipedia.org Modifications of this and other condensation reactions, such as the Bohlmann-Rahtz reaction, have been developed to allow for the synthesis of a wide array of substituted pyridines with high regioselectivity. core.ac.ukorganic-chemistry.org

Several modern one-pot strategies for pyridine synthesis have been reported, employing cascade reaction sequences. acs.org These can involve a series of reactions such as Wittig, Staudinger, aza-Wittig, and electrocyclization reactions to build the pyridine ring in a single operation. acs.org Tandem one-pot methods have also been developed, for instance, involving the sequential reaction of a nitrile with a Reformatsky reagent and a 1,3-enyne. nih.gov The development of a one-pot protocol for this compound would likely involve the careful selection of precursors that can assemble in a controlled manner to yield the desired substitution pattern.

Convergent versus Linear Synthetic Route Analysis

For the synthesis of this compound, a convergent approach could involve the synthesis of a chlorinated pyridine fragment and a separate fragment containing the ethoxy and formyl precursors. These fragments would then be coupled to form the final product. A one-step, convergent method for synthesizing pyridine derivatives from N-vinyl and N-aryl amides has been reported, which involves amide activation followed by π-nucleophile addition and annulation. organic-chemistry.org This type of strategy could potentially be adapted for the synthesis of the target compound.

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step assembly of the molecule from a single starting material. youtube.com | Conceptually simple to plan. | Overall yield can be low for long sequences. wikipedia.org |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. wikipedia.org | Higher overall yield, allows for parallel synthesis, easier purification of final product. chemistnotes.com | Requires more complex planning and the development of reliable fragment coupling reactions. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to mitigate the environmental impact of the manufacturing process. This involves the exploration of catalytic methods, optimization of reagents, reduction or elimination of hazardous solvents, and maximization of atom economy.

A key strategy in greening the synthesis of this compound is the move from stoichiometric to catalytic approaches and the optimization of reagents to reduce waste and hazard.

Recent advancements have focused on developing catalytic versions of the Vilsmeier-Haack reaction. While specific catalytic systems for the direct formylation of 2-ethoxypyridine (B84967) to its 5-chloro-3-formyl derivative are not extensively documented in publicly available literature, the principles from related systems can be applied. For instance, the use of catalysts in formylation reactions of other heterocyclic compounds suggests potential avenues. Copper-catalyzed C-H formylation of imidazo[1,2-a]pyridines using dimethyl sulfoxide (B87167) (DMSO) as the formylating agent and molecular oxygen as a green oxidant represents a promising approach that could be adapted. wikipedia.org

The optimization of the Vilsmeier-Haack reagent itself is another critical area. Traditional use of POCl₃ is effective but generates significant phosphate (B84403) waste. Research into alternative, more environmentally benign activating agents is ongoing. An environmentally friendly method for preparing the Vilsmeier-Haack reagent has been developed using phthaloyl dichloride with DMF, where the byproduct, phthalic anhydride, can be recovered and reused. scirp.org This approach significantly improves the atom economy and reduces the generation of hazardous waste.

Furthermore, the optimization of reaction conditions, such as the ratio of reagents, can significantly impact the yield and selectivity, thereby reducing waste. thieme-connect.deresearchgate.net Studies on the Vilsmeier-Haack reaction of similarly substituted pyridines have shown that careful control of the DMF to POCl₃ ratio can maximize the yield of the desired formylated product. thieme-connect.de

| Reagent/Catalyst System | Substrate Type | Key Green Advantage | Potential Applicability to Target Synthesis |

| Catalytic Cu/O₂ | Imidazo[1,2-a]pyridines | Use of a green oxidant (O₂) and catalytic metal. wikipedia.org | Adaptation for the formylation of 2-ethoxypyridine derivatives. |

| Phthaloyl dichloride/DMF | General Vilsmeier-Haack | Recyclable byproduct, avoiding toxic reagents like POCl₃. scirp.org | A greener alternative for generating the Vilsmeier reagent for the target synthesis. |

| Optimized POCl₃/DMF ratio | 2-Acetamido-tetraarylporphyrins | Improved yield and selectivity, minimizing waste. thieme-connect.de | Direct application to the Vilsmeier-Haack formylation of 2-ethoxy-5-chloropyridine. |

| Micellar Catalysis | Pyridine | Rate enhancement and reduced reaction time in aqueous media. primescholars.com | Potential for aqueous-based Vilsmeier-Haack reaction of the starting materials. |

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution.

Solvent-free reaction conditions represent an ideal green chemistry scenario. Multicomponent reactions (MCRs) for the synthesis of substituted pyridines have been successfully carried out under solvent-free conditions, often with the aid of microwave irradiation or catalysts like Wells-Dawson heteropolyacids. wikipedia.orgjocpr.com These methods offer significant advantages in terms of reduced waste, simplified work-up procedures, and often shorter reaction times. For instance, a simple and efficient solvent-free synthesis of 2,4,6-triarylpyridines from chalcones and ammonium (B1175870) acetate (B1210297) demonstrates the feasibility of this approach for pyridine ring formation. wikipedia.org While not a direct synthesis of the target molecule, it highlights the potential of solvent-free MCRs in constructing the core pyridine structure.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and often allows for the use of less solvent or greener solvents. organic-chemistry.orgmdpi.com The synthesis of various pyridine and pyrimidine (B1678525) derivatives has been shown to be significantly more efficient under microwave irradiation compared to conventional heating, with reactions proceeding faster and with higher yields. organic-chemistry.orgresearchgate.netuniupo.it For example, the microwave-assisted synthesis of 2-aminopyridine (B139424) derivatives from 2-chloropyridines in amide solvents has been reported, demonstrating the utility of this technology for functionalizing the pyridine ring. scranton.edu

| Reaction Condition | Substrate/Reaction Type | Key Green Advantage | Potential Applicability to Target Synthesis |

| Solvent-Free | Hantzsch-like multicomponent reaction | Elimination of solvent, reduced waste, and simplified work-up. jocpr.com | Development of a solvent-free multicomponent route to a precursor of the target molecule. |

| Microwave Irradiation | One-pot, four-component synthesis of pyridines | Shorter reaction times, higher yields, and use of greener solvents like ethanol. organic-chemistry.orgnumberanalytics.com | Acceleration of the Vilsmeier-Haack reaction or subsequent functionalization steps. |

| Solvent-Free | Synthesis of 2,4,6-triarylpyridines | Excellent yields without the need for a solvent. wikipedia.org | Demonstrates the principle for potential application in pyridine ring synthesis. |

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. ijpcbs.combohrium.com A high atom economy indicates a more sustainable process with less waste generation.

The traditional Vilsmeier-Haack reaction, due to the use of stoichiometric POCl₃, has a relatively low atom economy. The phosphorus and chlorine atoms from POCl₃, as well as the oxygen from DMF, are not incorporated into the final aldehyde product and end up as byproducts.

Illustrative Atom Economy Calculation for a a Hypothetical Vilsmeier-Haack Formylation:

Let's consider a simplified, hypothetical Vilsmeier-Haack formylation of a generic 2-ethoxypyridine to illustrate the concept.

Reactants:

2-Ethoxypyridine (C₇H₉NO, MW: 123.15 g/mol )

N,N-Dimethylformamide (DMF) (C₃H₇NO, MW: 73.09 g/mol )

Phosphorus oxychloride (POCl₃, MW: 153.33 g/mol )

Product:

2-Ethoxy-pyridine-3-carbaldehyde (C₈H₉NO₂, MW: 151.16 g/mol )

Byproducts (simplified):

H₃PO₄ (after hydrolysis)

Dimethylamine hydrochloride

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In this hypothetical case, the atom economy would be significantly less than 100% due to the large molecular weight of the reagents that are not incorporated into the final product.

To improve the atom economy, synthetic strategies should be designed to maximize the incorporation of reactant atoms into the final product. Multicomponent reactions are inherently more atom-economical as they combine three or more starting materials in a single step to form a product that contains a significant portion of the atoms from all reactants. researchgate.netnih.gov Designing a multicomponent reaction that directly yields this compound or a close precursor would be a significant step towards a more sustainable synthesis.

Furthermore, the use of catalytic rather than stoichiometric reagents dramatically improves atom economy as the catalyst is, by definition, not consumed in the reaction. bohrium.com The development of catalytic formylation methods is therefore a critical goal for enhancing the sustainability of producing this aldehyde.

Elucidation of Chemical Reactivity and Mechanistic Transformations of 5 Chloro 2 Ethoxy Pyridine 3 Carbaldehyde

Reactivity Pertaining to the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which significantly influences its reactivity towards both nucleophilic and electrophilic substitution.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom. stackexchange.comyoutube.comechemi.com Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be stabilized by delocalization onto the electronegative nitrogen atom. stackexchange.com

In 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde, two positions are potential sites for SNAr:

C-2 Position: This position is highly activated towards nucleophilic attack due to being ortho to the ring nitrogen. However, the leaving group would be an ethoxide ion (EtO⁻), which is a relatively poor leaving group compared to halides.

C-5 Position: This position is meta to the nitrogen and thus less electronically activated for nucleophilic attack. However, it bears a chloride ion (Cl⁻) as a potential leaving group, which is a much better leaving group than ethoxide.

The outcome of an SNAr reaction depends on the balance between ring activation and leaving group ability. While the C-2 position is more favorable for initial nucleophilic attack, the high energy barrier for expelling the ethoxide ion makes this pathway less likely. sci-hub.se Conversely, while the C-5 position is less activated, the superior leaving group ability of chloride makes substitution at this position more feasible, especially with strong nucleophiles or under forcing conditions. Studies on 2-halopyridines have shown that the reactivity order can vary with the nucleophile, but generally, halogens can be displaced by various sulfur, oxygen, and carbon nucleophiles. sci-hub.se Therefore, reactions with strong nucleophiles like thiols, amines, or alkoxides would likely lead to the displacement of the C-5 chlorine atom.

Pyridine itself is highly resistant to electrophilic aromatic substitution (EAS) for two main reasons. First, the electronegative nitrogen atom deactivates the ring towards attack by electrophiles. pearson.comyoutube.com Second, the nitrogen atom's lone pair readily reacts with the acidic catalysts (Lewis or Brønsted acids) required for most EAS reactions, forming a positively charged pyridinium (B92312) ion. youtube.comresearchgate.net This further and strongly deactivates the ring. rsc.org

The reactivity of the substituted ring in this compound is governed by the combined electronic effects of its substituents:

C-2 Ethoxy group (-OEt): A strongly activating, ortho, para-directing group due to resonance donation of its lone pair electrons. masterorganicchemistry.com

C-3 Carbaldehyde group (-CHO): A strongly deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. masterorganicchemistry.com

C-5 Chloro group (-Cl): A deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate via resonance. masterorganicchemistry.com

The only available positions for substitution are C-4 and C-6.

Attack at C-4: This position is para to the strongly activating ethoxy group and meta to both the deactivating aldehyde and chloro groups. The directing effects of all three substituents are therefore aligned to favor substitution at C-4.

Attack at C-6: This position is ortho to the activating ethoxy group but also ortho to the highly deactivating ring nitrogen.

Considering these factors, any electrophilic substitution, if it were to occur, would be strongly directed to the C-4 position. However, the cumulative deactivating effects of the aldehyde, the chloro group, and the pyridine nitrogen itself mean that the molecule is extremely unreactive towards EAS. Forcing conditions, such as high temperatures and highly reactive electrophiles, would be necessary, and even then, yields are expected to be very low.

Functional Group Interconversions of Chloro and Ethoxy Substituents

The chloro and ethoxy groups on the pyridine ring of this compound are susceptible to various interconversion reactions. These transformations are crucial for introducing diverse functionalities and synthesizing a range of derivatives with potentially altered chemical and biological properties.

The chlorine atom at the 5-position of the pyridine ring can be substituted by other halogens, primarily through nucleophilic aromatic substitution (SNAr) mechanisms. While direct experimental data for halogen exchange on this compound is not extensively documented in publicly available literature, the reactivity can be inferred from the general principles governing chloropyridine chemistry. nih.govchempanda.com

The reactivity of halopyridines towards nucleophilic substitution is influenced by the position of the halogen and the electronic nature of other substituents on the ring. nih.gov In the case of this compound, the presence of the electron-withdrawing carbaldehyde group can influence the reactivity of the chloro substituent.

A common method for halogen exchange is the Finkelstein reaction, which is typically used for alkyl halides but can be adapted for activated aryl halides. researchgate.net For instance, treatment with a source of fluoride (B91410), such as potassium fluoride in an aprotic polar solvent, could potentially lead to the corresponding 5-fluoro derivative. Similarly, reaction with sodium iodide or sodium bromide could facilitate the introduction of iodine or bromine, respectively.

Table 1: Plausible Halogen Exchange Reactions

| Starting Material | Reagent(s) | Potential Product | Reaction Type |

| This compound | KF, aprotic solvent (e.g., DMF, DMSO) | 5-Fluoro-2-ethoxy-pyridine-3-carbaldehyde | Nucleophilic Aromatic Substitution |

| This compound | NaI, acetone (B3395972) or DMF | 5-Iodo-2-ethoxy-pyridine-3-carbaldehyde | Nucleophilic Aromatic Substitution |

| This compound | NaBr, aprotic solvent | 5-Bromo-2-ethoxy-pyridine-3-carbaldehyde | Nucleophilic Aromatic Substitution |

Note: The conditions and feasibility of these reactions for the specific substrate would require experimental verification.

The 2-ethoxy group of this compound is an ether linkage and can be cleaved under specific, typically harsh, conditions. Ether cleavage generally requires strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgopenstax.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making the ethoxy group a better leaving group. masterorganicchemistry.com

The subsequent step can follow either an SN1 or SN2 pathway, depending on the nature of the groups attached to the ether oxygen. openstax.orgmasterorganicchemistry.com In the case of an ethoxy group, which involves a primary carbon, the reaction with a nucleophile (bromide or iodide ion) is likely to proceed through an SN2 mechanism. openstax.org This would result in the formation of 5-chloro-2-hydroxypyridine-3-carbaldehyde and an ethyl halide.

It is important to note that the cleavage of aryl ethers, such as the bond between the pyridine ring and the oxygen atom, is generally disfavored because it would require the formation of an unstable aryl cation or a nucleophilic attack on an sp²-hybridized carbon. libretexts.org Therefore, the cleavage is expected to occur at the ethyl-oxygen bond.

Table 2: Representative Ether Cleavage Reaction

| Starting Material | Reagent(s) | Expected Products | Mechanism |

| This compound | HBr (conc. aq), heat | 5-Chloro-2-hydroxypyridine-3-carbaldehyde, Bromoethane | SN2 |

| This compound | HI (conc. aq), heat | 5-Chloro-2-hydroxypyridine-3-carbaldehyde, Iodoethane | SN2 |

The resulting 5-chloro-2-hydroxypyridine-3-carbaldehyde exists in tautomeric equilibrium with its corresponding pyridone form, 5-chloro-1H-pyridin-2-one-3-carbaldehyde. The position of this equilibrium can be influenced by factors such as the solvent and the presence of other interacting species. tandfonline.com

Beyond simple cleavage, the ethoxy group can potentially be transformed into other alkoxy groups through trans-etherification reactions, although this is less common and would require specific catalytic conditions.

Strategic Applications of 5 Chloro 2 Ethoxy Pyridine 3 Carbaldehyde As a Building Block in Complex Molecule Synthesis

Precursor in the Construction of Advanced Heterocyclic Scaffolds

The unique arrangement of substituents on the 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde molecule provides a robust platform for the construction of advanced heterocyclic systems. The aldehyde group serves as a key handle for introducing molecular complexity, while the chloro and ethoxy groups can be used to modulate the electronic properties of the ring or as sites for further functionalization.

Beyond fused systems, this compound is well-suited for creating a wide array of substituted pyridine (B92270) derivatives. The aldehyde can undergo numerous classic transformations, including:

Reductive amination: To form aminomethyl-pyridines.

Wittig and Horner-Wadsworth-Emmons reactions: To introduce carbon-carbon double bonds, extending the carbon skeleton.

Grignard and organolithium additions: To generate secondary alcohols.

Oxidation: To produce the corresponding carboxylic acid, 5-Chloro-2-ethoxy-nicotinic acid.

These transformations allow chemists to build diverse molecular architectures around the central pyridine core, tailoring the final structure for specific applications. The presence of the chlorine atom offers an additional site for modification, typically through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), further expanding the diversity of accessible structures.

Role in the Synthesis of Pharmacologically Relevant Intermediates

The primary role of this compound in a pharmaceutical context is to serve as a scaffold onto which other key functional groups can be attached. The aldehyde is a versatile precursor for groups that are important for biological activity or for linking to other parts of a larger molecule.

Examples of Functional Group Interconversion:

| Starting Group | Reagents/Reaction Type | Resulting Functional Group |

| Aldehyde (-CHO) | NaBH₄ (Reduction) | Hydroxymethyl (-CH₂OH) |

| Aldehyde (-CHO) | R-NH₂, NaBH(OAc)₃ (Reductive Amination) | Substituted Aminomethyl (-CH₂NHR) |

| Aldehyde (-CHO) | Knoevenagel Condensation | α,β-Unsaturated system |

| Aldehyde (-CHO) | Pinnick Oxidation (NaClO₂) | Carboxylic Acid (-COOH) |

These derivatizations allow for the systematic modification of the molecule's properties, such as solubility, lipophilicity, and its ability to interact with biological targets.

Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds (a "library") for high-throughput screening. google.com Building blocks with multiple, orthogonally reactive functional groups are highly prized for this purpose. This compound is an excellent candidate for library synthesis. The aldehyde can be reacted with a set of diverse amines via reductive amination, while the chloro group can be subjected to a different set of coupling partners using palladium catalysis. This strategy allows for the generation of a large, two-dimensional matrix of distinct compounds from a single, versatile starting material, streamlining the drug discovery process.

Potential in Material Science Precursors

While the primary applications of pyridine derivatives are in life sciences, they can also be incorporated into functional materials, such as polymers, dyes, or ligands for metal complexes with specific electronic or optical properties. The conjugated system of the pyridine ring, combined with the potential for further extension via reactions at the aldehyde and chloro positions, suggests that this compound could serve as a precursor for such materials. However, a review of existing academic literature indicates that its application in material science is not a current area of active, published research.

Synthesis and Characterization of Derivatized Analogs from 5 Chloro 2 Ethoxy Pyridine 3 Carbaldehyde

Modifications at the Carbaldehyde Functionality

The aldehyde group at the C3 position serves as a key handle for a variety of chemical transformations, allowing for chain extension, the introduction of new functional groups, and the construction of more complex molecular architectures.

Olefination reactions provide a powerful means to convert the carbonyl group of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde into a carbon-carbon double bond, thereby enabling the synthesis of various vinyl-substituted pyridine (B92270) derivatives.

The Wittig reaction , utilizing phosphonium ylides, and the Horner-Wadsworth-Emmons (HWE) reaction , which employs phosphonate carbanions, are prominent methods for this transformation. The HWE reaction is often favored due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification, and its general tendency to produce (E)-alkenes with high stereoselectivity. wikipedia.orgnrochemistry.com The reaction proceeds through the nucleophilic addition of the phosphonate carbanion to the aldehyde, forming an intermediate that eliminates a dialkylphosphate salt to yield the alkene. wikipedia.org

The stereochemical outcome of the HWE reaction can be influenced by several factors, including the structure of the phosphonate and the aldehyde, the reaction temperature, and the choice of counter-ion (Li⁺, Na⁺, K⁺). wikipedia.org For instance, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups and specific reaction conditions (e.g., KHMDS/18-crown-6), can be employed to favor the formation of (Z)-alkenes.

| Reaction Type | Reagents | Key Features | Typical Product Stereochemistry |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide (R₃P=CHR') | Versatile for a wide range of aldehydes and ylides. | Can be tuned for (E) or (Z) selectivity depending on ylide stability and reaction conditions. |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanion ((RO)₂P(O)CH⁻R') | Generally provides higher (E)-selectivity; water-soluble byproducts ease purification. wikipedia.orgnrochemistry.com | Predominantly (E)-alkenes. wikipedia.org |

| Still-Gennari Olefination | Electron-withdrawing group-substituted phosphonate (e.g., trifluoroethyl), KHMDS, 18-crown-6 | Favors the formation of (Z)-alkenes. | Predominantly (Z)-alkenes. |

The addition of hydrogen cyanide (HCN) across the carbonyl double bond of this compound results in the formation of a cyanohydrin. This reaction is typically performed by treating the aldehyde with a source of cyanide ions, such as sodium or potassium cyanide, in the presence of a proton source. libretexts.orglibretexts.org The reaction proceeds via the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.orgyoutube.com

The cyanohydrin functionality is a valuable synthetic intermediate that can be further transformed. For example, hydrolysis of the nitrile group can yield an α-hydroxy carboxylic acid, while reduction can afford an α-hydroxy amine. These transformations open avenues to a variety of functionalized pyridine derivatives.

| Reactant | Reagents | Product | Potential Subsequent Transformations |

|---|---|---|---|

| This compound | NaCN or KCN, acid (e.g., H₂SO₄) | 5-Chloro-2-ethoxy-3-(1-hydroxy-1-cyanoethyl)pyridine | - Hydrolysis to α-hydroxy acid

|

Coupling Reactions Involving the Halogen and Ethoxy Substituents

The chloro and ethoxy groups at the C5 and C2 positions, respectively, provide additional sites for molecular elaboration through various cross-coupling and substitution reactions.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the C5 position of the pyridine ring serves as a suitable electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov It is a widely used method for the formation of biaryl and heteroaryl-aryl structures. nih.gov The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and functional group tolerance. harvard.edu

Stille Coupling: The Stille reaction couples the chloropyridine with an organotin compound (organostannane). wikipedia.orgnrochemistry.com A key advantage of organostannanes is their stability to air and moisture. wikipedia.orgnrochemistry.com However, the toxicity of tin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. nrochemistry.com

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of the chloropyridine with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond at the site of the double bond, leading to substituted alkenes. wikipedia.org The reaction typically follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction couples the chloropyridine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org It is a highly efficient method for the synthesis of aryl- and heteroaryl-alkynes. libretexts.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron reagent (e.g., Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | Biaryl or heteroaryl-aryl |

| Stille | Organostannane (e.g., Ar-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | Biaryl or heteroaryl-aryl |

| Heck | Alkene (e.g., CH₂=CHR) | Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N) | Substituted alkene |

| Sonogashira | Terminal alkyne (e.g., H−C≡C−R) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), base (e.g., Et₃N) | Aryl- or heteroaryl-alkyne |

The chlorine atom at the C5 position can also undergo nucleophilic aromatic substitution (SNAr) reactions, although this is generally less facile than with more activated systems. The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack. Reactions with various nucleophiles, such as amines, alkoxides, and thiolates, can lead to the corresponding substituted pyridine derivatives.

The ethoxy group at the C2 position is generally less reactive towards nucleophilic displacement. However, under forcing conditions or with specific activating groups, etherification or displacement with other nucleophiles may be possible.

Design Principles for Structurally Related Pyridine Analogs

The design of structurally related pyridine analogs is guided by principles of medicinal chemistry and materials science, aiming to modulate the electronic and steric properties of the molecule to achieve desired biological activities or physical properties.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups at various positions on the pyridine ring can significantly alter its reactivity and its ability to interact with biological targets. For instance, substituting the chlorine atom with different groups can modulate the electron density of the ring and influence its pKa.

Bioisosteric Replacement: This principle involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, the chlorine atom could be replaced with other halogens (Br, F), a trifluoromethyl group (CF₃), or a cyano group (CN).

Scaffold Hopping: In some cases, the entire pyridine core may be replaced with another heterocyclic system to explore new chemical space while retaining key pharmacophoric features.

The systematic application of these design principles, coupled with the synthetic methodologies described above, allows for the rational development of novel pyridine analogs with tailored properties.

Isosteric Replacements and Bioisosteric Design (Academic Perspective)

Isosterism and bioisosterism are fundamental concepts in medicinal chemistry that involve the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new compound with similar or improved biological activity. From an academic standpoint, the application of these principles to this compound allows for a deep exploration of the electronic and steric requirements of its molecular interactions.

A common isosteric replacement for the pyridine ring is the thiophene ring. The synthesis of a thiophene analog of this compound can be envisioned through a multi-step process. While a direct skeletal edit of the pyridine to a thiophene has been reported for 2-arylpyridines, a more classical approach for this specific substrate would involve building the thiophene ring with the desired substituents. For instance, a Gewald reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, could be adapted to synthesize a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org This 2-aminothiophene could then be further functionalized to introduce the desired substituents, mimicking the substitution pattern of the original pyridine-based compound.

Another key area for bioisosteric modification is the aldehyde functional group. The aldehyde can be replaced with other electron-withdrawing groups that can act as hydrogen bond acceptors, such as a nitrile or a trifluoromethyl ketone. The conversion of an aldehyde to a nitrile can be achieved through various methods, including the use of hydroxylamine followed by dehydration. In the context of drug design, replacing a pyridine nitrogen with a 'C-CN' unit in a benzene ring has been shown to be an effective bioisosteric replacement, as the nitrile group can mimic the hydrogen-bond accepting ability of the nitrogen. researchgate.net

The replacement of the chlorine atom with other halogen atoms (e.g., fluorine or bromine) or a trifluoromethyl group allows for a systematic study of the influence of electronegativity and sterics at this position. Similarly, the ethoxy group can be replaced with other alkoxy or alkylthio groups to probe the impact of lipophilicity and hydrogen bonding potential in that region of the molecule. For example, 2-difluoromethylpyridine has been proposed as a bioisostere for pyridine-N-oxide, highlighting the potential for subtle electronic modifications to impact biological activity. nih.govrsc.org

| Original Functional Group | Potential Isosteric/Bioisosteric Replacement | Rationale for Replacement | Potential Synthetic Route |

| Pyridine Ring | Thiophene Ring | Similar size and electronics, potential for altered metabolic stability. | Gewald reaction followed by functional group manipulation. |

| Aldehyde (-CHO) | Nitrile (-CN) | Mimics hydrogen bond accepting ability, alters reactivity. | Conversion of aldehyde to oxime, followed by dehydration. |

| Aldehyde (-CHO) | Trifluoromethyl Ketone (-COCF3) | Increases electrophilicity, potential for enhanced binding interactions. | Reaction of the aldehyde with Ruppert-Prakash reagent. |

| Chlorine (-Cl) | Fluorine (-F) | Alters electronics and metabolic stability without significant steric change. | Nucleophilic aromatic substitution on a suitable precursor. |

| Ethoxy (-OCH2CH3) | Methylthio (-SCH3) | Modulates lipophilicity and hydrogen bonding capacity. | Nucleophilic substitution with sodium thiomethoxide on a suitable precursor. |

Homologation and Scaffold Extension Strategies

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, and other scaffold extension strategies are employed to explore the larger chemical space around the core this compound structure. These modifications can alter the molecule's conformation and provide access to new binding interactions.

A straightforward homologation of the aldehyde group can be achieved through the Wittig reaction. organic-chemistry.orgnrochemistry.commasterorganicchemistry.com By reacting this compound with a phosphorus ylide, such as (methoxymethyl)triphenylphosphonium chloride, followed by hydrolysis of the resulting enol ether, a one-carbon homologated aldehyde can be synthesized. This transformation provides access to analogs with an extended side chain, which can be crucial for reaching different regions of a biological target.

Scaffold extension strategies often involve the condensation of the aldehyde with a suitable binucleophile to form a new fused ring system. For example, reaction with an aminopyrazole could lead to the formation of a fused pyrazolopyridine system. researchgate.net Similarly, condensation with various active methylene compounds in the presence of a suitable catalyst can lead to the formation of fused pyrimidine (B1678525) or other heterocyclic rings. colab.wsnih.govjchr.org These reactions significantly increase the structural complexity and rigidity of the molecule, which can lead to enhanced binding affinity and selectivity.

For instance, the synthesis of a pyrido[2,3-d]pyrimidine derivative can be envisioned. The reaction of an aminopyridine derivative, which could be synthesized from this compound, with various reagents like ethyl acetoacetate or urea can lead to the formation of these fused bicyclic systems. nih.gov

| Starting Material | Reagent(s) | Reaction Type | Product Scaffold |

| This compound | (Methoxymethyl)triphenylphosphonium chloride, then acid | Wittig Reaction/Hydrolysis | 2-(5-Chloro-2-ethoxypyridin-3-yl)acetaldehyde |

| This compound | 5-Aminopyrazole, cyclic-1,3-diketone | One-pot condensation | Pyrazolopyridine derivative |

| 6-Amino-5-chloro-2-ethoxypyridine-3-carbonitrile (hypothetical intermediate) | Ethyl acetoacetate, then acid | Condensation/Cyclization | Pyrido[2,3-d]pyrimidine derivative |

| This compound | Malononitrile, active methylene compound | Multi-component reaction | Fused Pyridine derivative |

These derivatization strategies, grounded in established chemical principles, provide a rational approach to systematically modify the this compound scaffold. The resulting analogs, with their diverse structural and electronic features, are invaluable for academic research aimed at understanding the intricate relationship between molecular structure and function.

Theoretical and Computational Investigations of 5 Chloro 2 Ethoxy Pyridine 3 Carbaldehyde

Reaction Mechanism Elucidation through Computational ModelingThere are no available computational studies elucidating reaction mechanisms involving 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde.

Transition State Characterization for Key Transformations

A key aspect of computational chemistry is the ability to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. For this compound, this is particularly relevant for understanding reactions such as nucleophilic additions to the aldehyde group, which are fundamental to its synthetic utility.

Nucleophilic Addition to the Carbonyl Group:

The addition of a nucleophile to the aldehyde functionality is a critical reaction. Computational models can locate the transition state (TS) for this process. The geometry of the TS reveals the trajectory of the incoming nucleophile, often following the Bürgi-Dunitz trajectory, which is an angle of approximately 107° relative to the carbonyl carbon.

The electronic nature of the pyridine (B92270) ring, modified by the chloro and ethoxy substituents, significantly influences the energy barrier of this transition state. The electron-withdrawing chloro group and the electron-donating ethoxy group have competing effects on the electrophilicity of the carbonyl carbon. DFT calculations can quantify these effects. For instance, a hypothetical study on the addition of a simple nucleophile like a hydride ion (H⁻) could yield the following illustrative data:

| Compound | Substituents | Calculated Activation Energy (kcal/mol) | Key Transition State Bond Distance (C-H) (Å) |

|---|---|---|---|

| Pyridine-3-carbaldehyde | None | 15.2 | 2.15 |

| 5-Chloro-pyridine-3-carbaldehyde | 5-Chloro | 14.1 | 2.10 |

| This compound | 5-Chloro, 2-Ethoxy | 14.5 | 2.12 |

This table is illustrative and provides hypothetical data based on established chemical principles to demonstrate the type of results obtained from computational analysis.

In this hypothetical scenario, the chloro group lowers the activation energy by increasing the electrophilicity of the aldehyde. The ethoxy group, being electron-donating, slightly counteracts this effect. Vibrational frequency calculations are essential to confirm the nature of the stationary points found. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the formation of the new C-Nu bond and the breaking of the C=O π-bond).

Prediction of Regio- and Stereoselectivity

Computational methods are invaluable for predicting the selectivity of reactions where multiple outcomes are possible.

Regioselectivity:

Computational models can predict the most likely site of attack by calculating the energies of the transition states for substitution at each possible position on the ring. The aryne distortion model, for example, can be used to predict the regioselectivity of nucleophilic addition to pyridyne intermediates derived from substituted pyridines. nih.gov This model suggests that nucleophiles preferentially attack the more distorted (more linear) carbon of the aryne triple bond. nih.gov DFT calculations of the geometry of a potential 3,4-pyridyne derived from the title compound could predict the preferred site of nucleophilic attack.

Stereoselectivity:

When the aldehyde group of this compound reacts with a nucleophile to create a new stereocenter, the facial selectivity of the attack becomes a key question. If the molecule is part of a synthetic sequence involving chiral reagents or catalysts, predicting the diastereomeric or enantiomeric outcome is critical.

The stereochemical outcome of nucleophilic additions to aldehydes is often explained by models like the Felkin-Anh model. academie-sciences.fr This model considers the steric and electronic effects of the substituents adjacent to the carbonyl group. In the case of this compound, the pyridine ring itself is the largest substituent.

Computational chemists can build transition state models for the attack of a nucleophile on the two faces (re and si) of the aldehyde. By comparing the energies of the diastereomeric transition states, the major product can be predicted. The energy difference between these transition states determines the diastereomeric ratio (d.r.) of the products.

| Transition State | Approach Face | Relative Energy (kcal/mol) | Predicted Product |

|---|---|---|---|

| TS-A (Diastereomer 1) | re | 0.0 | Major |

| TS-B (Diastereomer 2) | si | 1.8 | Minor |

This table is illustrative and provides hypothetical data to demonstrate how computational analysis is used to predict stereochemical outcomes.

An energy difference of 1.8 kcal/mol, as shown in the illustrative table, would correspond to a significant excess of the major diastereomer at room temperature. These calculations can guide the selection of reagents and reaction conditions to achieve the desired stereochemical control in a synthesis.

Advanced Spectroscopic Elucidation Methodologies for 5 Chloro 2 Ethoxy Pyridine 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing various NMR experiments, the precise arrangement of atoms in 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde can be determined.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the aldehyde proton, the two aromatic protons on the pyridine (B92270) ring, and the protons of the ethoxy group.

The aldehyde proton (CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic ring, and is expected to appear as a singlet in the range of δ 9.9-10.1 ppm. The two protons on the pyridine ring, H-4 and H-6, are in different electronic environments and are expected to appear as distinct doublets due to coupling to each other. The H-4 proton is anticipated to be downfield relative to H-6 due to the influence of the adjacent aldehyde and ethoxy groups. The ethoxy group will present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl protons, and a triplet for the terminal methyl (-CH3) protons, coupled to the methylene protons.

Predicted ¹H NMR Data for this compound This data is predicted based on established chemical shift principles and data from analogous structures, as direct experimental data is not widely published.

Interactive Table: Predicted ¹H NMR Chemical Shifts| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde-H | 9.95 | Singlet (s) | N/A |

| Pyridine H-4 | 8.25 | Doublet (d) | ~2.5 |

| Pyridine H-6 | 8.05 | Doublet (d) | ~2.5 |

| Ethoxy -CH₂- | 4.50 | Quartet (q) | ~7.0 |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., sp², sp³, carbonyl, etc.). In this compound, eight distinct carbon signals are expected.

The carbonyl carbon of the aldehyde is the most deshielded, typically appearing around δ 190 ppm. The carbons of the pyridine ring will resonate in the aromatic region (δ 110-165 ppm). The carbon bearing the ethoxy group (C-2) will be significantly downfield due to the oxygen atom. The carbon attached to the chlorine atom (C-5) will also have its chemical shift influenced by the halogen. The carbons of the ethoxy group will appear in the upfield region, with the methylene carbon being more deshielded than the methyl carbon.

Predicted ¹³C NMR Data for this compound This data is predicted based on established chemical shift principles and data from analogous structures.

Interactive Table: Predicted ¹³C NMR Chemical Shifts| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 190.5 |

| C-2 (C-OEt) | 163.0 |

| C-6 | 152.0 |

| C-4 | 140.0 |

| C-5 (C-Cl) | 125.0 |

| C-3 (C-CHO) | 120.0 |

| Ethoxy -CH₂- | 65.0 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). oxinst.comnumberanalytics.comceitec.cz For this compound, a COSY spectrum would show a cross-peak between the H-4 and H-6 protons of the pyridine ring, confirming their adjacency. It would also show a strong correlation between the methylene and methyl protons of the ethoxy group. oxinst.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link the predicted proton signals to their corresponding carbon signals listed in the tables above. For example, the proton at δ ~8.25 ppm would show a correlation to the carbon at δ ~140.0 ppm, confirming the assignment of H-4 and C-4.

The aldehyde proton (δ ~9.95 ppm) correlating to C-3 and C-4.

The H-4 proton (δ ~8.25 ppm) correlating to C-2, C-3, C-5, and C-6.

The ethoxy methylene protons (δ ~4.50 ppm) correlating to C-2 and the ethoxy methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum could show a correlation between the ethoxy methylene protons and the H-4 proton, providing further confirmation of the substituent placement on the pyridine ring.

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight and, with high resolution, the exact molecular formula of a compound. It also offers structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula of a molecule. For this compound, the molecular formula is C₈H₈ClNO₂. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

Calculated Exact Mass for C₈H₈ClNO₂ The exact mass is calculated by summing the masses of the most abundant isotopes of each element. missouri.edu

C: 12.00000

H: 1.00783

Cl: 34.96885 (for ³⁵Cl)

N: 14.00307

O: 15.99491

Interactive Table: HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ (³⁵Cl) | C₈H₉ClNO₂⁺ | 186.0316 |

In electron ionization (EI) mass spectrometry, the molecular ion can fragment into smaller, characteristic charged pieces. Analyzing these fragments helps to confirm the structure. chemguide.co.uk

For this compound, several key fragmentation pathways can be predicted:

Alpha-cleavage at the aldehyde: Loss of a hydrogen radical (H•) to form a stable acylium ion [M-1]⁺. miamioh.eduyoutube.com

Loss of the ethoxy group: Cleavage of the C-O bond can lead to the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via rearrangement, followed by loss of a hydroxyl radical.

Cleavage of the ethyl group: Loss of an ethyl radical (•CH₂CH₃) from the molecular ion to form an [M-29]⁺ fragment.

Loss of carbon monoxide: A characteristic fragmentation of aldehydes and ketones is the loss of a neutral CO molecule from fragment ions. miamioh.edu

Interactive Table: Predicted Mass Spectrometry Fragments

| m/z (for ³⁵Cl) | Proposed Fragment | Identity of Lost Neutral |

|---|---|---|

| 185 | [C₈H₈ClNO₂]⁺ | Molecular Ion (M⁺) |

| 156 | [C₇H₅ClNO₂]⁺ | •C₂H₅ (Ethyl radical) |

| 140 | [C₈H₅ClNO]⁺ | •C₂H₅O (Ethoxy radical) |

| 128 | [C₆H₃ClNO]⁺ | •CHO, C₂H₅ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of the aldehyde moiety, the substituted pyridine ring, and the ethoxy group. The positions of these bands can be influenced by the electronic effects of the substituents on the pyridine ring.

The aldehyde functional group (-CHO) gives rise to some of the most recognizable absorption bands in an IR spectrum. The most prominent of these is the C=O stretching vibration, which for aromatic aldehydes typically appears in the region of 1710-1685 cm⁻¹. The conjugation of the aldehyde group with the pyridine ring in this compound is expected to lower this frequency compared to a non-conjugated aldehyde.

Another key indicator of the aldehyde group is the C-H stretching vibration of the aldehyde proton. This usually appears as a pair of weak to medium bands in the range of 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹. The presence of these bands is a strong confirmation of the aldehyde functionality. The C-H bending vibration of the aldehyde can be observed in the 1420-1380 cm⁻¹ region.

Table 1: Expected IR Absorption Frequencies for the Aldehyde Moiety of this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch | 1710 - 1685 | Strong |

| Aldehyde C-H Stretch | 2860 - 2800 and 2760 - 2700 | Weak to Medium |

| Aldehyde C-H Bend | 1420 - 1380 | Medium |

The vibrational modes of the pyridine ring and its substituents provide a wealth of structural information. The C=C and C=N stretching vibrations within the aromatic pyridine ring typically appear in the 1600-1400 cm⁻¹ region. For substituted pyridines, the pattern and intensity of these bands can be indicative of the substitution pattern. Research on 3,4-disubstituted pyridines suggests that while the positions of these bands are relatively consistent, their intensities are influenced by the electronic nature of the substituents. researchgate.net

The C-Cl stretching vibration for a chloro-substituted aromatic ring is expected in the 1100-800 cm⁻¹ region. The C-O stretching vibrations of the ethoxy group will likely produce strong bands in the 1300-1000 cm⁻¹ range, with the asymmetric C-O-C stretch appearing at a higher frequency than the symmetric stretch. Furthermore, C-H stretching vibrations of the ethyl group will be observed in the 3000-2850 cm⁻¹ region. Out-of-plane C-H bending vibrations of the pyridine ring protons, which are sensitive to the substitution pattern, typically occur below 900 cm⁻¹. Studies on 2- and 3-substituted pyridines have noted the presence of characteristic bands in the far-infrared region, near 600 and 400 cm⁻¹, which can be useful for characterization. researchgate.net

Table 2: Expected IR Absorption Frequencies for the Pyridine Ring and Substituents of this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C=C and C=N Stretch | 1600 - 1400 | Medium to Strong |

| C-Cl Stretch | 1100 - 800 | Medium to Strong |

| Asymmetric C-O-C Stretch (Ether) | 1300 - 1200 | Strong |

| Symmetric C-O-C Stretch (Ether) | 1150 - 1050 | Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (Ethoxy) | 3000 - 2850 | Medium |

| Out-of-plane C-H Bend | Below 900 | Medium to Strong |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule. For aromatic and heteroaromatic compounds like this compound, the primary electronic transitions observed are π→π* and n→π*.

The pyridine ring itself exhibits π→π* transitions, which are similar to those in benzene, and an n→π* transition involving the non-bonding electrons on the nitrogen atom. libretexts.org The n→π* transition is typically of lower energy (occurs at a longer wavelength) and has a lower molar absorptivity compared to the π→π* transitions. libretexts.org In pyridine, the n→π* transition is observed around 270 nm, while the π→π* transitions are at shorter wavelengths. libretexts.orgsielc.com

The presence of substituents on the pyridine ring in this compound will influence the position and intensity of these absorption bands. The aldehyde group, being a chromophore, will extend the conjugation of the π-system. This extended conjugation is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. The ethoxy group, an auxochrome, can also contribute to this shift through its electron-donating resonance effect. The chloro group, being electron-withdrawing, will also modulate the electronic transitions. The absorption bands in the UV-visible spectrum of substituted furo-pyridines, for instance, are attributed to π → π * and n → π * transitions within the furo-pyridine portion. researchgate.net

Table 3: Expected UV-Visible Absorption Maxima (λmax) for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π→π | 220 - 280 | High |

| n→π | 280 - 350 | Low to Medium |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the pyridine ring and the orientation of the aldehyde and ethoxy substituents relative to the ring. Intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-stacking, could also be identified, which are crucial for understanding the solid-state properties of the material.

The applicability of this technique is entirely dependent on the ability to grow a single crystal of sufficient size and quality. While no specific crystal structure for this compound is publicly available in the searched literature, the crystal structures of related substituted pyridines have been determined, providing a basis for what might be expected. For example, the crystal structure of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine has been reported. researchgate.net Should a suitable crystal of this compound be obtained, X-ray crystallography would offer the most complete picture of its solid-state conformation.

Future Research Directions and Emerging Avenues in 5 Chloro 2 Ethoxy Pyridine 3 Carbaldehyde Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex heterocyclic compounds is increasingly benefiting from the adoption of flow chemistry and automated platforms. While specific literature detailing the flow synthesis of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde is not yet prevalent, this area represents a significant future direction.

Key Research Objectives:

Process Intensification: Continuous flow reactors can offer superior heat and mass transfer compared to batch processes. This could lead to higher yields, reduced reaction times, and improved safety, particularly for potentially exothermic formylation or nitration steps that may be part of its synthetic sequence.

Automated Optimization: Automated synthesis platforms, which use algorithms to vary reaction parameters (temperature, residence time, stoichiometry), could be employed to rapidly identify the optimal conditions for the synthesis of this compound and its derivatives.

On-Demand Synthesis: Flow chemistry enables the on-demand production of intermediates, minimizing the need for storage of potentially reactive or unstable compounds. This is particularly advantageous for multi-step syntheses where this aldehyde is an intermediate.

Research in this area would focus on adapting established synthetic routes, such as the Vilsmeier-Haack reaction on an appropriate precursor, to a continuous flow setup. This would involve studies on solvent suitability, reactor material compatibility, and the development of in-line purification techniques.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of substituted pyridines often faces challenges related to regioselectivity and harsh reaction conditions. Future research will likely focus on novel catalytic systems to overcome these limitations in the preparation of this compound.

Potential Catalytic Approaches:

Organometallic Catalysis: The use of transition-metal catalysts (e.g., Palladium, Copper, Rhodium) for C-H activation and functionalization of the pyridine (B92270) ring could provide more direct and efficient routes to the target molecule, potentially bypassing multi-step classical methods.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a powerful tool for forging new bonds under mild conditions. This could be explored for the introduction of the formyl group or other substituents onto the pyridine core.

The table below summarizes potential areas for catalytic improvement in reactions relevant to the synthesis of this compound.

| Reaction Type | Traditional Method | Potential Novel Catalytic System | Anticipated Benefits |

| Formylation | Vilsmeier-Haack (POCl₃/DMF) | Metal-catalyzed carbonylation of a C-H or C-Halogen bond | Milder conditions, improved functional group tolerance. |

| Alkoxylation | Nucleophilic Aromatic Substitution (SNAr) | Copper or Palladium-catalyzed coupling | Broader substrate scope, lower reaction temperatures. |

| Derivatization | Standard condensation/oxidation/reduction | Asymmetric organocatalysis for chiral derivatives | Access to enantiomerically pure downstream products. |

This table presents hypothetical applications of novel catalysis to the synthesis of this compound based on current trends in organic chemistry.

Expansion of Applications beyond Traditional Organic Synthesis

While this compound is primarily a building block for more complex molecules, its inherent structural features suggest potential applications in other fields.

Ligand Design in Catalysis: The presence of a pyridine nitrogen atom and a carbonyl oxygen atom in a 1,2-relationship makes the molecule a potential bidentate ligand for coordinating with metal centers. Research could explore the synthesis of transition metal complexes featuring this aldehyde as a ligand, which could then be screened for catalytic activity in various organic transformations.

Materials Science Building Blocks: Heterocyclic aldehydes are valuable precursors for functional materials. For instance, the related isomer 5-Chloro-2-pyridinecarboxaldehyde is noted for its utility in producing specialty polymers and resins. chemimpex.com Future work could investigate the polymerization or condensation of this compound to create novel polymers with potentially enhanced thermal stability or unique photophysical properties derived from the substituted pyridine core.

Probes and Sensors: The pyridine scaffold is a known fluorophore in certain contexts. Derivatives could be synthesized to act as fluorescent probes for detecting specific metal ions or changes in the local chemical environment.

Advanced Computational Methodologies for Reaction Design and Optimization

Computational chemistry provides powerful tools for predicting reactivity, elucidating reaction mechanisms, and designing novel molecular structures without the need for extensive empirical experimentation.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) can be employed to model the reaction pathways for the synthesis and derivatization of this compound. A computational study on the closely related 2-Ethoxy-3,5-dinitropyridine has successfully used DFT to understand the thermodynamic and kinetic aspects of its SNAr reactions. researchgate.net A similar approach could predict transition state energies and activation barriers for reactions involving the target aldehyde, guiding the selection of optimal reaction conditions.

Structural and Spectroscopic Analysis: Computational methods are highly effective at predicting molecular geometries and vibrational spectra. For similar molecules like chloro-7-azaindole-3-carbaldehydes, DFT calculations have been used to analyze stable conformations and intermolecular interactions, such as hydrogen bonding. mdpi.com This can provide critical insights into the solid-state structure and behavior of this compound.

Virtual Screening and Molecular Docking: In the context of drug discovery, where this aldehyde serves as an intermediate, computational tools are invaluable. Derivatives of the aldehyde can be designed in silico and their potential to bind to biological targets, such as viral proteases, can be assessed through molecular docking simulations. researchgate.net This allows for the prioritization of synthetic targets with the highest predicted bioactivity, streamlining the discovery process.

Q & A

Basic: What are the most reliable synthetic routes for 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via formylation of a substituted pyridine precursor. A modified Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) as a catalyst is commonly employed . Key optimization parameters include:

- Temperature: Maintain 0–5°C during aldehyde group introduction to avoid side reactions.

- Catalyst stoichiometry: Excess POCl₃ (1.5–2.0 equivalents) improves yield by ensuring complete activation of the formylating agent.

- Workup: Neutralization with aqueous NaHCO₃ followed by extraction with dichloromethane minimizes hydrolysis of the aldehyde group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products